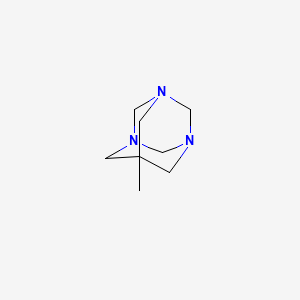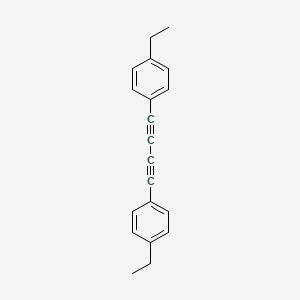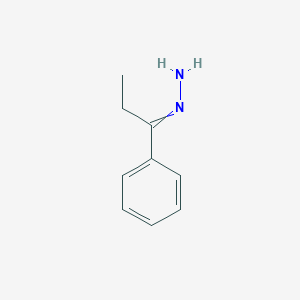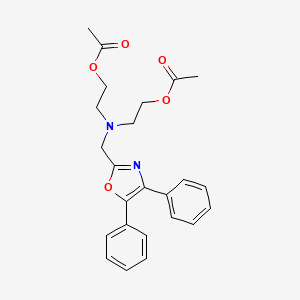
2-Hydroxyoctanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyoctanamide is an organic compound with the molecular formula C8H17NO2 It is a hydroxylated amide, characterized by the presence of both a hydroxyl group (-OH) and an amide group (-CONH2) attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyoctanamide can be synthesized through several methods. One common approach involves the hydroxylation of octanamide. This process typically requires a hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective addition of the hydroxyl group to the octanamide molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyoctanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of octanamide.
Reduction: The amide group can be reduced to form an amine, yielding 2-hydroxyoctylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Octanamide.
Reduction: 2-Hydroxyoctylamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Hydroxyoctanamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed hydroxylation reactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 2-Hydroxyoctanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
2-Hydroxyhexanamide: Similar structure but with a shorter carbon chain.
2-Hydroxydecanamide: Similar structure but with a longer carbon chain.
Octanamide: Lacks the hydroxyl group.
Uniqueness: 2-Hydroxyoctanamide is unique due to the presence of both a hydroxyl and an amide group, which confer distinct chemical reactivity and potential for diverse applications. Its specific chain length also influences its physical properties and interactions with other molecules.
Properties
CAS No. |
28870-09-9 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-hydroxyoctanamide |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(10)8(9)11/h7,10H,2-6H2,1H3,(H2,9,11) |
InChI Key |
SLQVRRTZDSTHAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)

![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)











